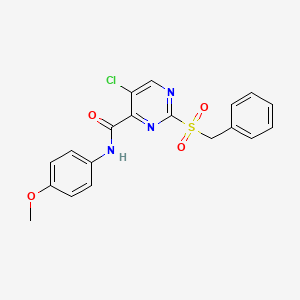
2-(benzylsulfonyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The resulting intermediate is then treated with phenylmethanesulfonyl chloride to introduce the sulfonyl group. The reaction conditions typically involve refluxing in an appropriate solvent such as dichloromethane or acetonitrile .
Chemical Reactions Analysis
5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Scientific Research Applications
5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological pathways.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide can be compared with other similar compounds such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: This compound also exhibits pharmacological activities and has been studied for its potential therapeutic effects.
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide: Similar in structure, this compound has been investigated for its antiviral properties.
Properties
Molecular Formula |
C19H16ClN3O4S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-benzylsulfonyl-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-15-9-7-14(8-10-15)22-18(24)17-16(20)11-21-19(23-17)28(25,26)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
YBZJVJMJWXHFMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11375237.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-butyl-N-methylacetamide](/img/structure/B11375241.png)
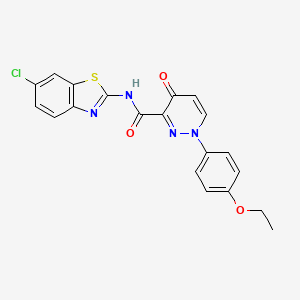
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11375264.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11375266.png)
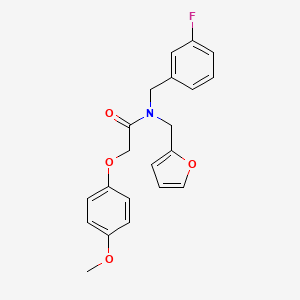
![2-fluoro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11375276.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-chlorobenzyl)propanamide](/img/structure/B11375279.png)
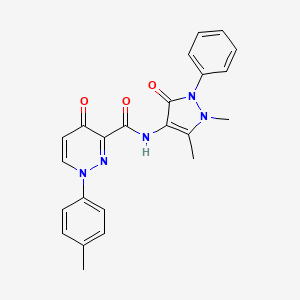
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11375293.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11375297.png)
![2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375306.png)
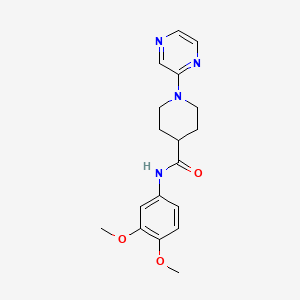
![Methyl 4-({[2-(benzylsulfonyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11375315.png)
